molecular formula C15H14FN5O3 B7566122 N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide

カタログ番号 B7566122
分子量: 331.30 g/mol
InChIキー: LGJOKIIXRYRUSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide, also known as FIIN-3, is a small molecule inhibitor that targets the tyrosine kinase activity of fibroblast growth factor receptor (FGFR). FGFR is a transmembrane receptor that plays a crucial role in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in the development and progression of various types of cancer, making FGFR a promising target for cancer therapy.

作用機序

N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide binds to the ATP-binding pocket of FGFR and prevents the transfer of phosphate groups from ATP to tyrosine residues on the receptor, thereby inhibiting its kinase activity. This leads to downstream effects on various signaling pathways that are regulated by FGFR, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and physiological effects:
In addition to its effects on cancer cells, N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide has also been shown to modulate the activity of FGFR in non-cancerous cells. For example, N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to promote the differentiation of human embryonic stem cells into neural progenitor cells by selectively inhibiting FGFR1 and FGFR3 signaling. N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide has also been shown to attenuate the development of pulmonary fibrosis in mouse models by inhibiting FGFR1 signaling.

実験室実験の利点と制限

One of the main advantages of using N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide as a research tool is its high selectivity for FGFR. This allows researchers to specifically target FGFR-driven signaling pathways without affecting other tyrosine kinase receptors. However, one limitation of using N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for research involving N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide. One area of interest is the development of N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide in combination with other targeted therapies or chemotherapy agents, which may enhance its efficacy in treating cancer. Finally, further studies are needed to elucidate the long-term effects of FGFR inhibition by N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide on normal tissue homeostasis and the potential for off-target effects.

合成法

The synthesis of N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide involves a multistep process that begins with the condensation of 6-fluoroindole-3-carboxaldehyde and 2-aminoethyl nitrate to form the intermediate 2-(6-fluoro-1H-indol-3-yl)ethyl nitrate. This intermediate is then reacted with 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid to yield N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide.

科学的研究の応用

N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results as a targeted therapy for FGFR-driven tumors. In vitro studies have demonstrated that N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide selectively inhibits the tyrosine kinase activity of FGFR1-4 with nanomolar potency, leading to decreased proliferation and increased apoptosis in cancer cells that are dependent on FGFR signaling. In vivo studies have also shown that N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide can inhibit tumor growth and improve survival in mouse models of FGFR-driven cancer.

特性

IUPAC Name

N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O3/c1-8-14(21(23)24)13(20-19-8)15(22)17-5-4-9-7-18-12-6-10(16)2-3-11(9)12/h2-3,6-7,18H,4-5H2,1H3,(H,17,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJOKIIXRYRUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)NCCC2=CNC3=C2C=CC(=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。